

boiling point of 4-Bromo-N,N,3-trimethylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-N,N,3-trimethylaniline**

Cat. No.: **B1589959**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-N,N,3-trimethylaniline**

Abstract: This technical guide provides a comprehensive analysis of the boiling point and related physicochemical properties of **4-Bromo-N,N,3-trimethylaniline** (CAS No: 50638-50-1). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to explore the underlying chemical principles that dictate the compound's behavior. We will examine the influence of its molecular structure on intermolecular forces and boiling point, present a detailed, field-proven protocol for its experimental determination via vacuum distillation, and discuss relevant synthesis and safety considerations. The methodologies described herein are designed to be self-validating, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Profile

4-Bromo-N,N,3-trimethylaniline, also known as 4-Bromo-N,N-dimethyl-m-toluidine, is a substituted aromatic amine. An accurate understanding of its physical properties is paramount for its application as a chemical intermediate, for purification process development, and for ensuring safe handling and storage. The key properties are summarized below.

Property	Value	Source(s)
CAS Number	50638-50-1	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ BrN	[1] [2]
Molecular Weight	214.11 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	54 °C	[2] [4]
Boiling Point	148 °C at 17 mmHg	[2] [4]

The most critical observation from this data is that the boiling point was determined under reduced pressure (17 mmHg). This is standard practice for organic compounds with high molecular weights to prevent thermal decomposition, which often occurs at the higher temperatures required for boiling at atmospheric pressure.

Causality and Scientific Rationale: Factors Influencing Boiling Point

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. For **4-Bromo-N,N,3-trimethylaniline**, these forces are dictated by its specific molecular structure.

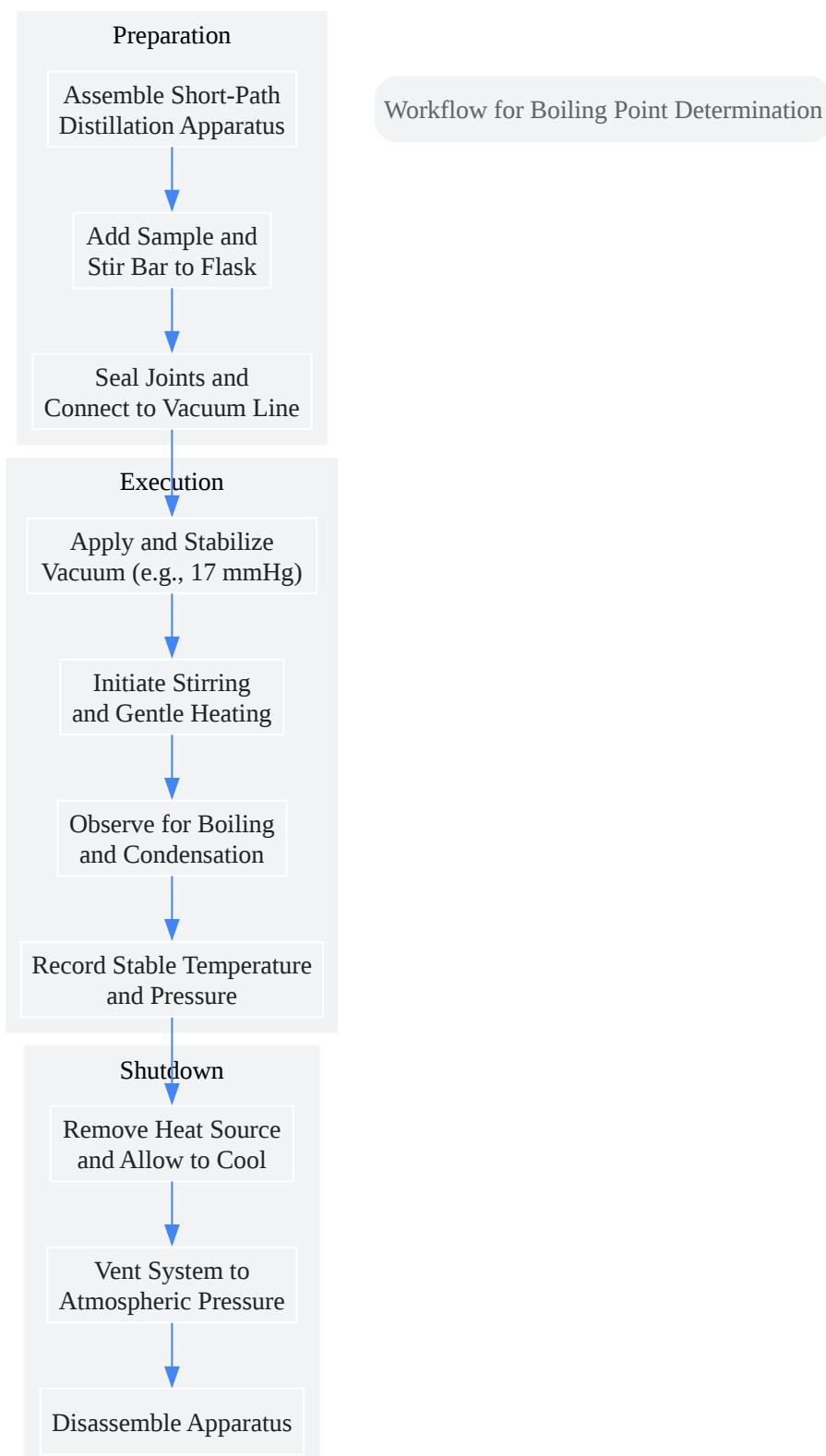
- Molecular Weight and van der Waals Forces: With a molecular weight of 214.11 g/mol, the compound has a significant electron cloud, leading to substantial London dispersion forces (a type of van der Waals force). These forces are a primary contributor to its relatively high boiling point.
- Dipole-Dipole Interactions: The presence of polar carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds creates a net molecular dipole, leading to dipole-dipole interactions between molecules. These electrostatic attractions require additional energy to overcome, thus increasing the boiling point.

- Absence of Hydrogen Bonding: As a tertiary amine, **4-Bromo-N,N,3-trimethylaniline** lacks a hydrogen atom attached to the nitrogen. Consequently, it cannot act as a hydrogen bond donor, eliminating the strongest type of intermolecular force that characterizes primary and secondary amines. This is a crucial distinction. For instance, the structurally related primary amine, 4-bromo-3-methylaniline, exhibits a significantly higher atmospheric boiling point of 240 °C, in part due to hydrogen bonding.[5]
- Molecular Symmetry and Packing: The substitution pattern (bromo, methyl, and dimethylamino groups) on the aniline ring influences how efficiently the molecules can pack in the liquid and solid states. The specific arrangement affects the overall surface area available for intermolecular contact, thereby influencing the strength of dispersion forces.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

The determination of a boiling point for a compound like **4-Bromo-N,N,3-trimethylaniline** requires a vacuum distillation setup. This protocol ensures accuracy while preventing sample degradation.

3.1 Principle of Operation


Boiling occurs when the vapor pressure of a liquid equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is lowered to a temperature that the compound can tolerate without decomposing.

3.2 Step-by-Step Methodology

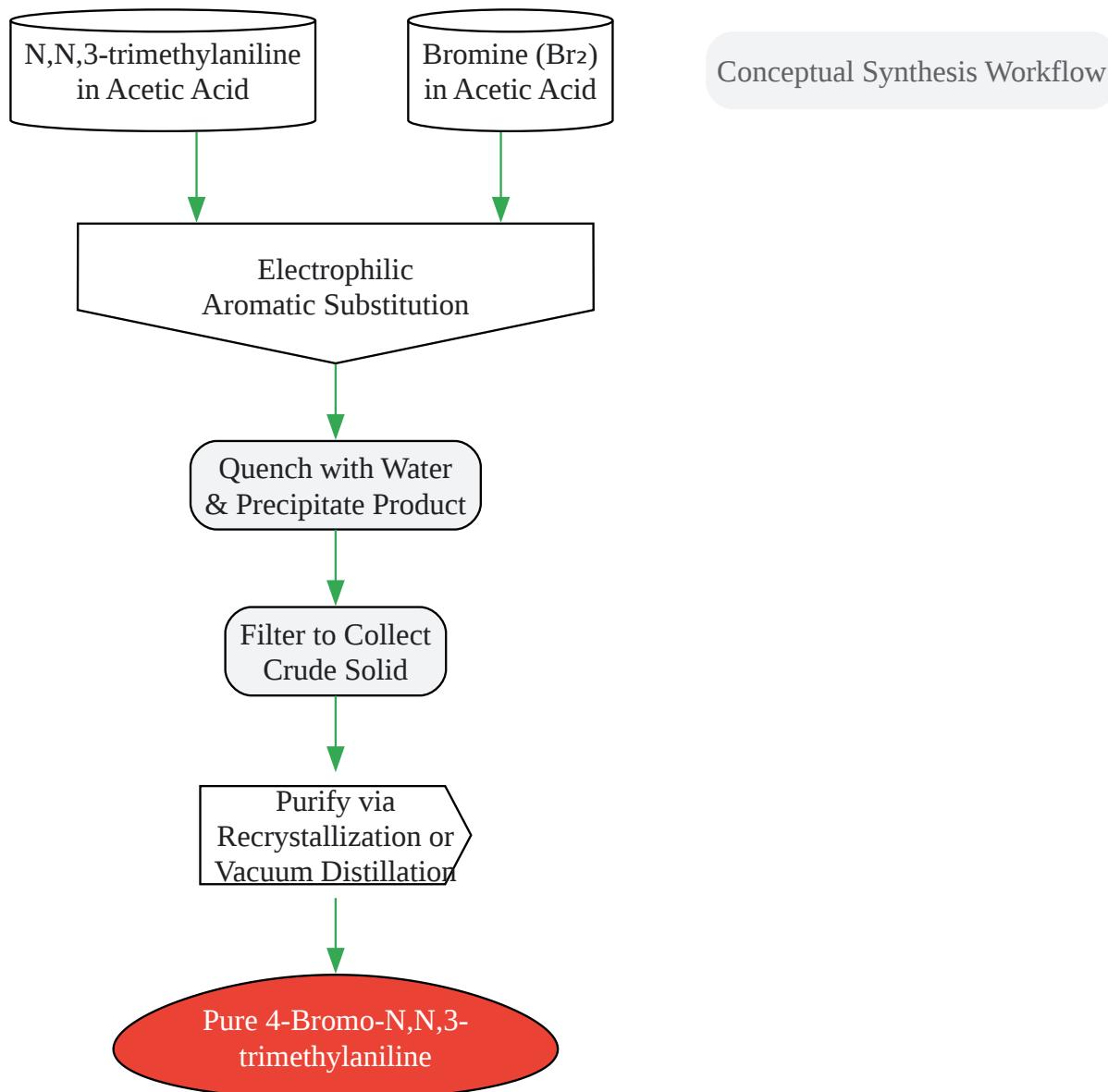
- Apparatus Assembly:
 - Assemble a short-path distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.
 - Ensure all glass joints are properly sealed with a suitable vacuum grease.
 - Place a small magnetic stir bar in the round-bottom flask for smooth boiling.

- Position the thermometer bulb so that its upper end is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
- Sample Preparation and Loading:
 - Place approximately 2-3 g of **4-Bromo-N,N,3-trimethylaniline** into the round-bottom flask.
 - Connect the apparatus to a vacuum line equipped with a vacuum trap and a manometer to monitor the pressure.
- Execution:
 - Begin stirring the sample.
 - Slowly and carefully apply the vacuum, reducing the system pressure to a stable target, for example, 17 mmHg as reported in the literature.[\[4\]](#)
 - Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.
 - Observe the sample for the onset of boiling. Record the temperature at which the liquid is boiling vigorously and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point at the recorded pressure.
 - Maintain a consistent reflux ring of condensate on the thermometer bulb for the most accurate reading.
- Shutdown and Data Recording:
 - Once the measurement is complete, remove the heat source and allow the system to cool.
 - Slowly and carefully vent the apparatus to return it to atmospheric pressure before disassembling.
 - Record the boiling point and the corresponding pressure, e.g., "148 °C / 17 mmHg".

3.3 Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.


Synthesis and Purification Context

4-Bromo-N,N,3-trimethylaniline is typically synthesized via electrophilic aromatic substitution. A plausible and common approach involves the direct bromination of its precursor, N,N,3-trimethylaniline.

4.1 Conceptual Synthesis Protocol

- **Dissolution:** Dissolve N,N,3-trimethylaniline in a suitable solvent, such as glacial acetic acid.
- **Bromination:** Slowly add a solution of bromine (Br_2) in the same solvent to the reaction mixture, often at a controlled temperature to manage the exothermic reaction. The bromine will preferentially add to the para position relative to the strongly activating dimethylamino group.
- **Quenching and Precipitation:** After the reaction is complete, the mixture is poured into water. The crude product, being insoluble in water, precipitates out.
- **Purification:** The crude solid is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation, which is particularly effective for removing non-volatile impurities.

4.2 Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Conceptual Synthesis Workflow.

Safety and Handling

Proper handling of **4-Bromo-N,N,3-trimethylaniline** is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate the following:

- Hazard Statements:
 - H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Precautionary Statements (Selected):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
 - P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[6]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

All work with this compound should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Conclusion

The boiling point of **4-Bromo-N,N,3-trimethylaniline** is authoritatively reported as 148 °C at a reduced pressure of 17 mmHg. This physical constant is a logical consequence of its molecular weight, polarity, and, notably, its inability to form hydrogen bonds as a tertiary amine. The experimental determination of this property necessitates the use of vacuum distillation to ensure sample integrity. By understanding the interplay of molecular structure and macroscopic properties, and by adhering to rigorous experimental and safety protocols, researchers can confidently utilize this compound in a variety of synthetic applications.

References

- **4-Bromo-N,N,3-trimethylaniline.** LabSolutions. [\[Link\]](#)

- 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN. PubChem. [\[Link\]](#)
- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [\[Link\]](#)
- 4-bromo-3-methylaniline. Stenutz. [\[Link\]](#)
- Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [\[Link\]](#)
- **4-Bromo-N,N,3-trimethylaniline** >98.0%. ChemSupply Australia. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 4-Bromo-N,N,3-trimethylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-bromo-3-methylaniline [stenutz.eu]
- 6. 4-Bromo-N,N,3-trimethylaniline | 50638-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. chemos.de [chemos.de]
- To cite this document: BenchChem. [boiling point of 4-Bromo-N,N,3-trimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589959#boiling-point-of-4-bromo-n-n-3-trimethylaniline\]](https://www.benchchem.com/product/b1589959#boiling-point-of-4-bromo-n-n-3-trimethylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com